molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride

Cat. No.: B15299891
M. Wt: 172.61 g/mol
InChI Key: KYONHCHPTRFOJJ-UHFFFAOYSA-N
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Description

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .

Scientific Research Applications

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-c]pyridin-3(2H)-one hydrochloride
  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .

Biological Activity

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused furo and pyridine ring system. This unique structure contributes to its biological activity by facilitating interactions with various biomolecular targets.

PropertyValue
Molecular FormulaC8_{8}H8_{8}ClN
Molecular Weight171.61 g/mol
SolubilitySoluble in water
ToxicityHarmful if swallowed; dermal contact may cause harm

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that it can act as an agonist for Toll-like receptor 8 (TLR8), which plays a crucial role in immune response modulation. Activation of TLR8 leads to the upregulation of chemokine ligand genes without inducing pro-inflammatory cytokines .

Key Findings:

  • TLR8 Activation : Compounds similar to 2H,3H-furo[2,3-c]pyridin-5-amine have shown the ability to activate NF-κB signaling pathways in TLR8-transfected cells. This suggests a potential role in enhancing immune responses .
  • Cytotoxicity : Preliminary studies indicate that derivatives of furo[2,3-c]pyridine compounds exhibit cytotoxic effects against various cancer cell lines while maintaining lower toxicity towards normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has demonstrated that substituents at the C2 position significantly affect TLR8 activation potency.

CompoundC2 SubstituentTLR8 Activity (EC50)
Compound 1Methyl1.68 μM
Compound 2Ethyl0.95 μM
Compound 3PropylInactive

These findings underscore the importance of specific functional groups in modulating biological activity and highlight the potential for designing more potent analogs .

Case Studies

  • Anticancer Activity : A study evaluating various furo[2,3-c]pyridine derivatives revealed that certain compounds exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with IC50 values in the nanomolar range. These compounds were noted for their selective toxicity towards cancer cells compared to normal cells .
  • Immune Modulation : In vitro studies demonstrated that furo[2,3-c]pyridines could enhance immune responses through TLR8 activation without triggering excessive inflammation. This property positions them as potential candidates for developing immunotherapeutic agents .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H

InChI Key

KYONHCHPTRFOJJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C21)N.Cl

Origin of Product

United States

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